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Abstract

Thiodimethylsildenafil is a synthetic compound structurally related to sildenafil, a well-known
phosphodiesterase type 5 (PDES) inhibitor. This document provides a comprehensive technical
overview of thiodimethylsildenafil, including its chemical structure, physicochemical
properties, and biological activity. Detailed experimental protocols for its synthesis, analysis,
and bioactivity assessment are presented, alongside a discussion of its mechanism of action.
This guide is intended to serve as a valuable resource for researchers and professionals
engaged in the study of PDES5 inhibitors and related compounds.

Chemical Structure and Identification

Thiodimethylsildenafil is a derivative of sildenafil where the oxygen atom of the pyrimidinone
ring is replaced by a sulfur atom, and the N-methylpiperazine moiety is replaced by a 3,5-
dimethylpiperazine group.

Chemical Name: 5-[5-[(3,5-Dimethyl-1-piperazinyl)sulfonyl]-2-ethoxyphenyl]-1,6-dihydro-1-
methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione[1][2]

Image of the chemical structure of Thiodimethylsildenafil
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Caption: Chemical structure of Thiodimethylsildenafil.

Identifier Value

CAS Number 1260112-90-0[1]

Molecular Formula C23H32N603S2[1]

Molecular Weight 504.67 g/mol [1]

Synonyms Dimethylthiosildenafil, Thioaildenafil

Physicochemical Properties

Limited data is available for the specific physicochemical properties of thiodimethylsildenafil.
The table below summarizes the available information, with data for the closely related
compound sildenafil provided for comparison.

Property Thiodimethylsildenafil Sildenafil (for comparison)

Melting Point Data not available 187-189 °C

Water: 3.5 mg/mL (as citrate

Solubility Data not available 03]
sa

) 6.78 (piperazine nitrogen),
pKa Data not available o ]
9.12 (pyrimidinone amide)

Store at -20°C for long-term
Storage Room temperature
storage.

Synthesis

A detailed, peer-reviewed synthesis protocol specifically for thiodimethylsildenafil is not
readily available in the public domain. However, its synthesis can be inferred from the
established synthetic routes for sildenafil and its analogs. The general approach involves the
synthesis of the pyrazolo[4,3-d]pyrimidin-7-thione core, followed by coupling with the
substituted benzenesulfonyl chloride side chain.
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A plausible synthetic pathway is outlined below:

Pyrazolo[4,3-d]pyrimidin-7-thione Core Synthesis
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Caption: Plausible synthetic workflow for Thiodimethylsildenafil.
Experimental Protocol (Hypothetical):

Step 1-4: Synthesis of the Pyrazolo[4,3-d]pyrimidin-7-thione Core This would likely follow
established procedures for the synthesis of similar heterocyclic systems, involving the
cyclization of a substituted pyrazole precursor. The final step would involve a thionation
reaction, for example, using Lawesson's reagent, to convert the carbonyl group of the
pyrimidinone to a thiocarbonyl group.

Step 5: Chlorosulfonylation of 2-ethoxybenzoic acid 2-Ethoxybenzoic acid is reacted with an
excess of chlorosulfonic acid, possibly with the addition of thionyl chloride, to introduce the
chlorosulfonyl group at the 5-position of the phenyl ring.[4]

Step 6: Reaction with 3,5-dimethylpiperazine The resulting sulfonyl chloride is then reacted with
3,5-dimethylpiperazine in a suitable solvent with a base to form the sulfonamide linkage.

Step 7: Coupling Reaction The final step involves the coupling of the pyrazolo[4,3-d]pyrimidin-
7-thione core with the 5-(3,5-dimethylpiperazin-1-yl)sulfonyl-2-ethoxybenzoyl derivative. The
specific coupling conditions would need to be optimized.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b1145479?utm_src=pdf-body-img
https://www.benchchem.com/product/b1145479?utm_src=pdf-body
https://www.ch.ic.ac.uk/local/projects/p_hazel/synthesis2.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1145479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Analytical Characterization

The identification and quantification of thiodimethylsildenafil are typically performed using a
combination of chromatographic and spectroscopic techniques.

iah-Perf iquid C hy (HPLC)

Parameter Condition

Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 pm)

A gradient or isocratic mixture of acetonitrile and

Mobile Phase an aqueous buffer (e.g., ammonium acetate or
formic acid)
Flow Rate 0.5-1.0 mL/min

) UV detection at approximately 230 nm and 280
Detection
nm

. ] Dependent on the specific method conditions,
Retention Time ) ] ]
but typically in the range of 5-15 minutes.

Experimental Protocol: HPLC Analysis

o Sample Preparation: A known amount of the sample is dissolved in the mobile phase or a
compatible solvent to a final concentration within the linear range of the detector.

e Instrumentation: An HPLC system equipped with a C18 column, a UV-Vis detector, and an
autosampler is used.

o Chromatographic Conditions: The column is equilibrated with the mobile phase. The sample
is injected, and the chromatogram is recorded.

o Quantification: The concentration of thiodimethylsildenafil is determined by comparing the
peak area of the analyte to a standard curve prepared from a certified reference standard.

Mass Spectrometry (MS)
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Mass spectrometry is a powerful tool for the structural elucidation of thiodimethylsildenafil.
Electrospray ionization (ESI) is a commonly used ionization technique.

Key Fragmentation Pathways: The fragmentation of thiodimethylsildenafil in MS/MS
experiments can provide valuable structural information. A prominent fragmentation pathway
for thiosildenafil analogs involves the transfer of an alkyl group from the piperazine nitrogen to
the thiocarbonyl sulfur atom.[5]

[Thiodimethylsildenafil + H]+

E_oss of propene from propyl groua (Cleavage of the piperazine ringa (Cleavage of the sulfonamide bontD (Alkyl transfer to thiocarbonyl sulfur)

Click to download full resolution via product page
Caption: Key fragmentation pathways of Thiodimethylsildenafil in MS/MS.
Experimental Protocol: LC-MS/MS Analysis

o Sample Introduction: The sample is introduced into the mass spectrometer via an HPLC
system as described above.

¢ lonization: The analyte is ionized using an ESI source in positive ion mode.

e MS1 Scan: A full scan MS1 spectrum is acquired to determine the mass-to-charge ratio (m/z)
of the protonated molecule [M+H]+.

e MS2 Scan (Tandem MS): The [M+H]+ ion is selected and subjected to collision-induced
dissociation (CID) to generate fragment ions. The resulting MS2 spectrum provides
characteristic fragmentation patterns for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of
thiodimethylsildenafil. While specific NMR data for thiodimethylsildenafil is not readily
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available in the literature, the expected chemical shifts can be predicted based on the analysis

of sildenafil and its analogs.[6][7][8]

Expected *H NMR Signals:

Protons Expected Chemical Shift (ppm)
Aromatic protons (phenyl ring) 7.0-85

Pyrazolo-pyrimidine proton ~8.5

Ethoxy group (CH2) ~4.2 (q)

Ethoxy group (CH3) ~1.4 (1)

Propyl group (CH2)

~2.8 (1), ~1.8 (sextet)

Propyl group (CH3) ~1.0 (t)
N-methyl group ~4.2 (s)
Piperazine ring protons 25-3.5(m)
Dimethyl groups on piperazine ~1.1 (d)
Expected 3C NMR Signals:
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Carbons Expected Chemical Shift (ppm)
Thiocarbonyl carbon >180

Aromatic and heteroaromatic carbons 110 - 160

Ethoxy group (CH2) ~65

Propyl group (CH2) ~30, ~22

N-methyl carbon ~38

Piperazine ring carbons 45 - 55

Dimethyl groups on piperazine ~18

Ethoxy group (CH3) ~15

Propyl group (CH3) ~14

Experimental Protocol: NMR Analysis

o Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent (e.g., CDCls or DMSO-ds).

o Data Acquisition: *H and 3C NMR spectra are acquired on a high-field NMR spectrometer.
2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the
complete assignment of all proton and carbon signals.

Biological Activity and Mechanism of Action

Thiodimethylsildenafil is an analog of sildenafil and is presumed to act as a

phosphodiesterase type 5 (PDES5) inhibitor. PDES5 is the enzyme responsible for the

degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the

penis and in the pulmonary vasculature.

Signaling Pathway:
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Caption: Mechanism of action of Thiodimethylsildenafil via PDES5 inhibition.

By inhibiting PDE5, thiodimethylsildenafil is expected to increase the intracellular levels of
cGMP, leading to prolonged smooth muscle relaxation and vasodilation.

PDES5 Inhibition Assay:

The inhibitory activity of thiodimethylsildenafil on PDE5 can be determined using various in
vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify its
potency. While a specific IC50 value for thiodimethylsildenafil is not readily available in the
scientific literature, the IC50 of sildenafil is in the low nanomolar range (around 3.7 nM).[9]

Experimental Protocol: Fluorescence Polarization (FP) PDE5 Inhibition Assay
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 Principle: This assay is based on the competition between a fluorescently labeled cGMP
analog and the test compound for binding to the PDES active site.

« Reagents:

o

Recombinant human PDE5 enzyme

[¢]

Fluorescently labeled cGMP tracer

[¢]

Assay buffer

[e]

Thiodimethylsildenafil (test compound) and sildenafil (positive control)

e Procedure: a. Serial dilutions of thiodimethylsildenafil are prepared in the assay buffer. b.
The PDES5 enzyme and the fluorescent tracer are added to the wells of a microplate. c. The
test compound dilutions are added to the wells. d. The plate is incubated to allow the binding
to reach equilibrium. e. The fluorescence polarization is measured using a plate reader.

o Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against
the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response

curve.

Conclusion

Thiodimethylsildenafil is a potent sildenafil analog with a clear mechanism of action as a
PDES inhibitor. This technical guide has provided a detailed overview of its chemical structure,
properties, and the experimental methodologies used for its characterization and bioactivity
assessment. While specific quantitative data for some of its properties are not yet widely
published, the information presented here, based on its structural similarity to sildenafil and
related compounds, provides a strong foundation for further research and development in the
field of PDES5 inhibitors. The analytical methods and biological assays described herein are
essential tools for any scientist working with this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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